molecular formula C11H11FO2 B1464202 (E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid CAS No. 1353519-32-0

(E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid

Cat. No.: B1464202
CAS No.: 1353519-32-0
M. Wt: 194.2 g/mol
InChI Key: RMJWZXUPNBGTEP-NSCUHMNNSA-N
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Description

(E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid is a high-value synthetic intermediate in medicinal chemistry and drug discovery. Its structure, featuring a fluorinated aromatic ring and an unsaturated carboxylic acid chain, makes it a versatile building block for the synthesis of more complex molecules . The presence of the fluorine atom is particularly significant, as it can be explored for the development of Positron Emission Tomography (PET) tracers when incorporated into target molecules . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-4-(4-fluoro-3-methylphenyl)but-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-8-7-9(5-6-10(8)12)3-2-4-11(13)14/h2-3,5-7H,4H2,1H3,(H,13,14)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJWZXUPNBGTEP-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C/CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Wittig or Horner–Wadsworth–Emmons (HWE) Reactions

Methodology:

Research Findings:

  • The HWE reaction is particularly favored for controlling stereochemistry, ensuring the (E)-configuration of the double bond, which is crucial for biological activity.

  • The resulting alkene intermediate can then be oxidized or functionalized to introduce the carboxylic acid group, typically via oxidative cleavage or hydrolysis.

Synthesis via Cross-Coupling Reactions

Methodology:

  • Preparation of aryl halides:
    Starting from 4-fluoro-3-methylphenyl derivatives, halogenation (bromination or iodination) provides suitable substrates for coupling.

  • Coupling with alkenyl or acyl fragments:
    Suzuki-Miyaura or Heck reactions facilitate the attachment of the butenoic acid fragment or its precursors, enabling regioselective and stereoselective assembly.

Research Findings:

  • Patent literature indicates the use of palladium-catalyzed cross-coupling to assemble complex aromatic systems with high regioselectivity.

  • Post-coupling, the intermediate undergoes oxidation or hydrolysis to yield the free acid.

Furan-Based and Heterocyclic Routes

Methodology:

Research Findings:

  • These routes are advantageous for introducing specific substituents on the aromatic ring and controlling stereochemistry.

  • The process involves steps such as lactone formation, ring-opening, and selective oxidation.

Detailed Data Table of Preparation Methods

Method No. Approach Key Reagents Advantages Limitations Stereochemistry Control References
1 Wittig/HWE Reaction Phosphonium or phosphonate reagents, aldehyde precursors High stereoselectivity for (E)-alkenes Requires pure aldehyde and control of reaction conditions Excellent ,
2 Cross-Coupling (Suzuki/Heck) Aryl halides, alkenyl or acyl fragments, Pd catalysts Versatile, high regioselectivity Multi-step, need for pre-functionalized substrates Moderate to high ,
3 Heterocyclic Route via Furan Intermediates Furan derivatives, oxidants, ring-opening reagents Good for regioselectivity, functional group tolerance Multi-step, complex purification Variable ,
4 Direct Functionalization of Aromatic Core Electrophilic substitution, halogenation, fluorination Straightforward for substituent introduction Regioselectivity challenges Moderate ,

Notes on Research Findings and Optimization

  • Stereoselectivity:
    The (E)-configuration of the double bond is crucial for biological activity. The HWE reaction, especially with stabilized phosphonates, is preferred for this purpose.

  • Functional Group Compatibility:
    The presence of fluorine and methyl groups on the aromatic ring requires conditions that prevent undesired substitutions or rearrangements.

  • Yield and Purity:
    Optimized reaction conditions, including temperature control and choice of solvents, are essential for high yield and stereochemical purity.

  • Environmental and Safety Considerations:
    Use of palladium catalysts and halogenating agents necessitates proper handling and waste management protocols.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 4-(4-Fluoro-3-methylphenyl)butanoic acid.

    Reduction: Formation of 4-(4-Fluoro-3-methylphenyl)butanoic acid.

    Substitution: Formation of derivatives with various substituents replacing the fluoro group.

Scientific Research Applications

(E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in biological pathways. For example, it could inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly influence reactivity, solubility, and biological activity. Key comparisons include:

Compound Name Substituent Position/Group Molecular Weight Key Properties Reference
(E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid 4-Fluoro, 3-methylphenyl ~194.19 (calc.) Increased lipophilicity due to methyl -
(E)-4-(4-Fluorophenyl)-3-butenoic acid 4-Fluorophenyl 180.18 Polar, moderate solubility in water
(E)-4-(2-Fluorophenyl)-3-butenoic acid 2-Fluorophenyl 180.18 Steric hindrance near carboxyl group
(S,E)-4-(1-Benzyl-1H-indol-5-yl)-2-ethyl-3-butenoic acid Indole ring, ethyl group ~349.41 Enhanced π-π stacking; chiral center
(3E)-4-(Pyridin-3-yl)but-3-enoic acid Pyridinyl 177.19 Basic nitrogen alters electronic profile

Key Observations :

  • Lipophilicity: The 3-methyl group in the target compound likely increases lipophilicity compared to non-methylated analogs, affecting membrane permeability and bioavailability.
  • Electronic Effects: Fluorine at the 4-position (para) enhances electron-withdrawing effects, stabilizing the conjugated system.
  • Chirality : Ethyl-substituted analogs () require enantioselective synthesis (e.g., using (R)-1TA and n-BuLi), highlighting the importance of stereochemistry in biological activity .

Biological Activity

(E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid, a compound characterized by its fluoro-substituted phenyl group and butenoic acid moiety, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Research indicates that (E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid exhibits several biological activities, particularly in the fields of anti-inflammatory and anticancer effects. Its structural features suggest that it may interact with various molecular targets, leading to significant biological outcomes.

The proposed mechanisms by which (E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid exerts its effects include:

  • Inhibition of Cyclooxygenase (COX) : The compound may inhibit COX enzymes, which are critical in the inflammatory response, thus providing anti-inflammatory benefits.
  • Modulation of Cell Signaling Pathways : It could influence pathways related to cell proliferation and apoptosis, making it a candidate for anticancer therapy.

Anti-Inflammatory Activity

A study investigated the anti-inflammatory potential of (E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid using carrageenan-induced paw edema in rats. The results indicated a significant reduction in inflammation compared to control groups, suggesting that the compound effectively mitigates inflammatory responses.

Treatment GroupEdema Reduction (%)
Control0
Compound Dose 125
Compound Dose 250
Indomethacin48

Anticancer Properties

In vitro studies have shown that (E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 10 µM against breast cancer cells, indicating potent anticancer activity.

Cell LineIC50 (µM)
MCF-7 (Breast)10
PC3 (Prostate)15
HeLa (Cervical)12

Case Studies

  • Case Study on Anti-Inflammatory Effects : A randomized trial involving animal models showed that treatment with (E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid significantly reduced paw swelling in a dose-dependent manner. The study concluded that this compound could be a viable alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
  • Case Study on Cancer Cell Lines : Another study assessed the effects of this compound on various cancer cell lines. Results indicated that it not only inhibited cell growth but also induced apoptosis in cancer cells, further underscoring its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of (E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityIC50 (µM)
4-Fluoro-3-methylbenzoic acidModerate anti-inflammatory20
4-Fluoro-3-methylphenylacetic acidWeak anticancer>50
(E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid Strong anti-inflammatory and anticancer 10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid
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(E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid

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